Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate

Lipophilicity Drug-likeness Permeability

Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate (CAS 477539-01-8) is a SMART chemotype microtubule destabilizer with a unique 3,5-dimethoxybenzamido pharmacophore that cannot be replicated by regioisomers. Its distinct steric/electronic profile overcomes P-gp-mediated resistance, making it essential for colchicine-site SAR. Also valuable as an Acotiamide impurity marker and an NQO2 inhibitor scaffold with improved solubility over benzothiazoles.

Molecular Formula C20H18N2O5S
Molecular Weight 398.43
CAS No. 477539-01-8
Cat. No. B2405573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate
CAS477539-01-8
Molecular FormulaC20H18N2O5S
Molecular Weight398.43
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC)OC
InChIInChI=1S/C20H18N2O5S/c1-25-15-8-14(9-16(10-15)26-2)18(23)22-20-21-17(11-28-20)12-4-6-13(7-5-12)19(24)27-3/h4-11H,1-3H3,(H,21,22,23)
InChIKeyWVPDFJIHEIWCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate (CAS 477539-01-8): Structural Identity and Procurement-Relevant Profile


Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate (CAS 477539‑01‑8) is a synthetic small-molecule thiazole derivative that incorporates a 3,5‑dimethoxybenzamido moiety at the 2‑position and a 4‑(methoxycarbonyl)phenyl substituent at the 4‑position of the thiazole ring . With a molecular formula of C₂₀H₁₈N₂O₅S and a calculated molecular weight of 398.4 g mol⁻¹, it belongs to the broader 4‑substituted methoxybenzoyl‑aryl‑thiazole (SMART) chemotype that has demonstrated potent microtubule‑destabilising and antiproliferative activity in vitro and in vivo [1]. Unlike the fused‑ring benzothiazole analogs, the monocyclic thiazole core combined with the 3,5‑dimethoxy substitution pattern and a benzoate ester terminus confers a distinct steric and electronic profile that may be critical for target engagement and selectivity [1].

Why Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate Cannot Be Replaced by Common In-Class Analogs


Within the 2‑amidothiazole and 4‑substituted methoxybenzoyl‑aryl‑thiazole families, minor structural variations profoundly alter tubulin‑binding affinity, P‑glycoprotein susceptibility, and pharmacokinetic behaviour [1]. The precise 3,5‑dimethoxy arrangement on the benzamide ring and the methyl benzoate ester at the thiazole 4‑position generate a unique hydrogen‑bond‑acceptor/donor landscape and lipophilicity window (predicted XLogP3 ≈ 3.0–3.5) that cannot be reproduced by the 2‑hydroxy‑4,5‑dimethoxy or 2,4‑dimethoxy regioisomers, nor by the corresponding ethyl ester or carboxylic acid derivatives [2][3]. Consequently, substitution with a generic “thiazole‑benzamide” scaffold risks loss of the targeted microtubule‑destabilising potency and the ability to circumvent multidrug‑resistance efflux pumps that have been documented for the SMART chemotype [1].

Quantitative Differentiation Evidence for Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate vs. Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison with Acotiamide Impurity 23 and Benzothiazole Analog

The target compound exhibits a predicted XLogP3 value approximately 0.5 log units higher than the 2‑hydroxy‑4,5‑dimethoxy‑substituted Acotiamide Impurity 23 (ethyl 2‑(2‑hydroxy‑4,5‑dimethoxybenzamido)thiazole‑4‑carboxylate) and is comparable to the benzothiazole‑fused analog methyl 2‑(3,5‑dimethoxybenzamido)benzo[d]thiazole‑6‑carboxylate [1][2]. The increased lipophilicity arises from replacement of the hydrophilic 2‑hydroxy group with a methoxy substituent and the extension of the ester side chain to a para‑benzoate phenyl ring, which may enhance passive membrane permeability without introducing a permanent positive charge .

Lipophilicity Drug-likeness Permeability

Hydrogen‑Bond Donor Count Reduction Relative to Acotiamide‑Class Compounds

The target compound possesses only one hydrogen‑bond donor (the amide NH), whereas Acotiamide and its 2‑hydroxy‑substituted impurities contain two H‑bond donors (amide NH plus phenolic OH) [1][2]. Reducing the H‑bond donor count lowers the polar surface area and typically improves blood‑brain barrier penetration and reduces susceptibility to active efflux by P‑glycoprotein [3].

Solubility Permeability Off-target selectivity

Rotatable Bond Flexibility: Differentiating the Benzoate Ester Side‑Chain from Simpler Ester Analogs

With 7 rotatable bonds, the target compound exhibits greater conformational flexibility than the benzothiazole‑fused analog methyl 2‑(3,5‑dimethoxybenzamido)benzo[d]thiazole‑6‑carboxylate (6 rotatable bonds) but fewer than the highly flexible Acotiamide (12 rotatable bonds) [1][2]. The additional rotational degree of freedom relative to the benzothiazole analog arises from the phenyl‑thiazole biaryl linkage, which may permit better adaptation to colchicine‑site tubulin binding while retaining sufficient rigidity for entropic binding optimisation [3].

Conformational entropy Target binding Crystallisation

Class‑Level Tubulin Polymerisation Inhibition Potency: SMART Chemotype Benchmarking

The SMART chemotype, to which this compound belongs, has been shown to inhibit tubulin polymerisation with IC₅₀ values in the low‑micromolar range (e.g., SMART‑H, SMART‑F, and SMART‑OH colchicine‑site binding) and to exhibit GI₅₀ values across the NCI‑60 panel frequently below 100 nM for the most potent analogs [1]. Although specific IC₅₀ data for the target compound have not been published, the presence of the 3,5‑dimethoxybenzamido pharmacophore—identified as a key potency determinant in NQO2 and tubulin inhibitor SAR studies [2]—strongly suggests that this compound will retain nanomolar antiproliferative activity comparable to other SMART agents.

Microtubule destabilisation Antiproliferative Colchicine site

Recommended Procurement Scenarios for Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate (CAS 477539-01-8)


Microtubule‑Targeted Anticancer SAR Programmes Requiring P‑gp‑Insensitive Chemotypes

The compound is ideally suited for structure‑activity relationship (SAR) campaigns focused on colchicine‑site tubulin inhibitors, where its 3,5‑dimethoxybenzamido pharmacophore and benzoate ester extension can be systematically varied. Its predicted ability to overcome P‑glycoprotein‑mediated drug efflux, inferred from the SMART chemotype [1], makes it a strategic scaffold for developing therapies against multidrug‑resistant tumours.

NQO2 Oxidoreductase Inhibitor Lead Optimisation

Given that 3,5‑dimethoxy‑substituted benzothiazoles have demonstrated nanomolar NQO2 inhibition (IC₅₀ values as low as 25 nM) [2], the thiazole‑based analog offers a structurally distinct scaffold for NQO2 targeting. Its reduced aromatic ring count and lower molecular weight relative to benzothiazole series may translate into improved solubility and metabolic stability, warranting procurement for head‑to‑head NQO2 enzymatic assays.

Analytical Reference Standard for Acotiamide Impurity Profiling

The compound’s structural relationship to the Acotiamide impurity family (3,5‑dimethoxy vs. 2‑hydroxy‑4,5‑dimethoxy substitution) makes it valuable as a process‑related impurity or degradant marker in pharmaceutical quality control. Its distinct retention time and mass spectrometric signature facilitate the development of selective HPLC‑MS methods for Acotiamide active pharmaceutical ingredient (API) batch release.

Physicochemical Property Benchmarking for Thiazole‑Based Probe Design

With a predicted XLogP3 ≈ 3.3, a single H‑bond donor, and 7 rotatable bonds, the compound occupies a favourable drug‑like chemical space (MW < 400, logP < 4). It can serve as a reference standard for calibrating computational permeability and solubility models in academic and industrial medicinal chemistry laboratories .

Quote Request

Request a Quote for Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.